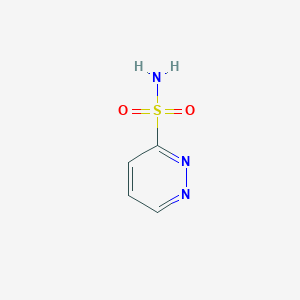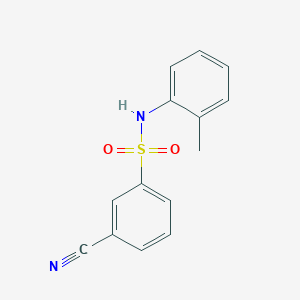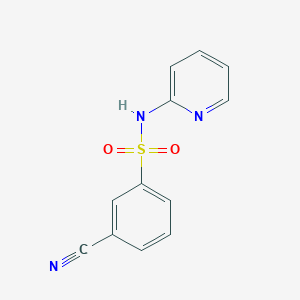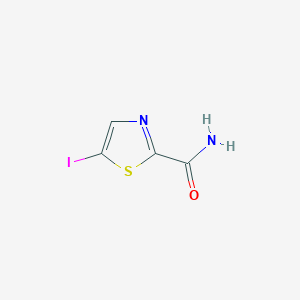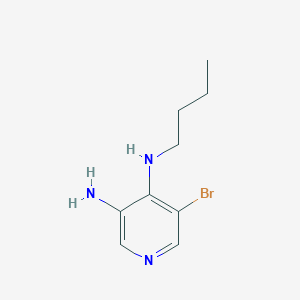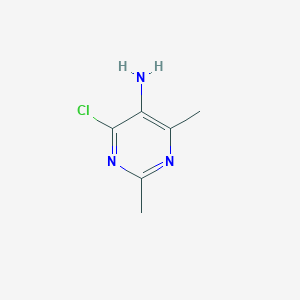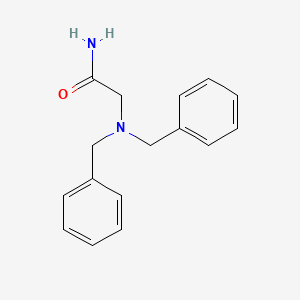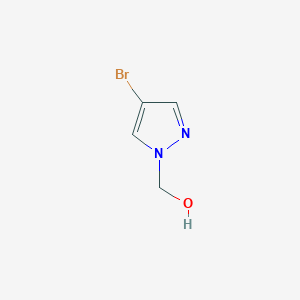
(4-bromo-1H-pyrazol-1-yl)methanol
Descripción general
Descripción
“(4-bromo-1H-pyrazol-1-yl)methanol” is a chemical compound with the CAS Number: 860807-38-1 . It has a molecular weight of 177 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a bromine atom at the 4th position and a methanol group . The Inchi Code provides a concise description of the molecule’s structure: 1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 .Physical And Chemical Properties Analysis
“this compound” is a powder . Its physical form and other properties like solubility, melting point, boiling point, etc., are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Oxidation to Form Carbaldehyde : The compound can be oxidized under mild conditions to form carbaldehyde, as seen in the synthesis of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. This process highlights its potential in organic synthesis and structural modification (Fu-Rong Li et al., 2012).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Derivatives of this compound, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have demonstrated significant antimicrobial activity. This suggests its utility in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Antifungal and Antibacterial Agents : N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety, synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol, have shown specific antifungal activity, indicating their potential as antifungal agents (F. Abrigach et al., 2016).
Catalysis and Chemical Reactions
- Catalysis for Methanol Synthesis : The compound has been used in catalysts for the eco-friendly synthesis of methanol from carbon dioxide, demonstrating its role in green chemistry and sustainable processes (A. Ribeiro et al., 2017).
Synthetic and Medicinal Chemistry
Synthesis of Heterocycles : Its derivatives are used in synthesizing heterocycles with potential antimicrobial, anti-inflammatory, and antiproliferative activities. This underscores its importance in medicinal chemistry (B. Narayana et al., 2009).
Synthesis of Complex Metal Clusters : It aids in the synthesis of complex metal clusters, which have applications in materials science and coordination chemistry (Ling-Ling Zheng et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such as alcohol dehydrogenase
Mode of Action
It is likely that the compound interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions . The bromine atom may also play a role in these interactions due to its electronegativity and size.
Biochemical Pathways
Given the potential interaction with enzymes such as alcohol dehydrogenase, it could be involved in metabolic pathways related to alcohol metabolism .
Pharmacokinetics
The compound’s molecular weight (177 g/mol) suggests that it could be well-absorbed and distributed in the body. The presence of the hydroxyl group could also influence its solubility and distribution.
Result of Action
Similar compounds have been shown to inhibit enzyme activity, which could result in changes to cellular metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (4-bromo-1H-pyrazol-1-yl)methanol. For instance, the compound is reported to be stable at room temperature . .
Propiedades
IUPAC Name |
(4-bromopyrazol-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVUZFWBQUDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860807-38-1 | |
| Record name | (4-bromo-1H-pyrazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





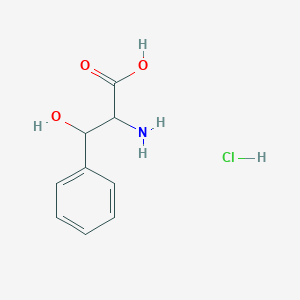
![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)
